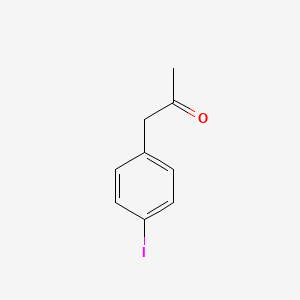
methyl 9-(3-methyl-5-pentylfuran-2-yl)nonanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
methyl 9-(3-methyl-5-pentylfuran-2-yl)nonanoate is a furan fatty acid derivative known for its unique structural properties and potential applications in various fields. This compound features a furan ring substituted with a methyl and pentyl group, connected to a nonanoic acid methyl ester chain. Furan fatty acids, including this compound, are valued for their radical scavenging and antioxidative properties .
Métodos De Preparación
The synthesis of methyl 9-(3-methyl-5-pentylfuran-2-yl)nonanoate typically involves multiple steps and specific reagents. One common synthetic route starts with the preparation of 3-methyl-5-pentyl-2-furancarbaldehyde from hexanal and 1,1-diethoxy-2-methyl-2-propene via a radical addition reaction. This intermediate is then subjected to Vilsmeier formylation to obtain the aldehyde, which is further reacted with a ylid to produce stereo isomers of methyl 9-(3-methyl-5-pentyl-2-furyl)-8-nonenoate. Selective hydrogenation of these isomers yields the desired compound .
Análisis De Reacciones Químicas
methyl 9-(3-methyl-5-pentylfuran-2-yl)nonanoate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Hydrogenation reactions can reduce double bonds present in the compound.
Substitution: The furan ring allows for electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used
Common reagents for these reactions include hydrogen gas with palladium on carbon (Pd-C) for hydrogenation, and various oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
methyl 9-(3-methyl-5-pentylfuran-2-yl)nonanoate has several scientific research applications:
Chemistry: Used as a model compound for studying the reactivity of furan fatty acids and their derivatives.
Biology: Investigated for its antioxidative properties and potential protective effects against oxidative stress.
Medicine: Explored for its potential as an inhibitor of neoplasm, showing promise in cancer research.
Mecanismo De Acción
The mechanism of action of methyl 9-(3-methyl-5-pentylfuran-2-yl)nonanoate involves its ability to scavenge free radicals and inhibit oxidative processes. The furan ring’s structure allows it to interact with reactive oxygen species, neutralizing them and preventing cellular damage. This compound’s antioxidative properties are attributed to its ability to donate electrons and stabilize free radicals .
Comparación Con Compuestos Similares
Similar compounds to methyl 9-(3-methyl-5-pentylfuran-2-yl)nonanoate include other furan fatty acids such as:
- 9-(3-Methyl-5-pentylfuran-2-yl)nonanoic acid
- 9-(3-Dimethyl-5-pentylfuran-2-yl)nonanoic acid
- 11-(3,4-Dimethyl-5-pentylfuran-2-yl)undecanoic acid
- 11-(3-Methyl-5-pentylfuran-2-yl)undecanoic acid
These compounds share similar structural features but differ in the length of the carbon chain or the presence of additional substituents. The uniqueness of this compound lies in its specific substitution pattern and the presence of the methyl ester group, which can influence its reactivity and applications.
Propiedades
IUPAC Name |
methyl 9-(3-methyl-5-pentylfuran-2-yl)nonanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O3/c1-4-5-10-13-18-16-17(2)19(23-18)14-11-8-6-7-9-12-15-20(21)22-3/h16H,4-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPFFOYWRLISZHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=C(O1)CCCCCCCCC(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-([Methyl(phenyl)amino]methyl)aniline](/img/structure/B1367583.png)











![(1S,2S)-2-[benzyl(methyl)amino]cyclohexan-1-ol](/img/structure/B1367615.png)
